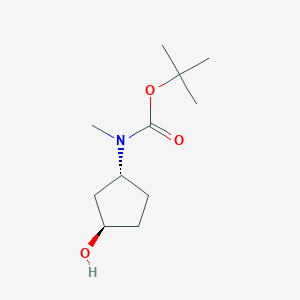
tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)(methyl)carbamate: is a chemical compound that features a tert-butyl group, a hydroxycyclopentyl group, and a methylcarbamate group
Mechanism of Action
Mode of Action
It is known that the compound is used in palladium-catalyzed synthesis of n-boc-protected anilines . This suggests that it may interact with its targets to facilitate the formation of these compounds.
Biochemical Pathways
It is known that the compound is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . This suggests that it may influence pathways related to the synthesis and metabolism of these compounds.
Result of Action
It is known that the compound is used in the synthesis of certain organic compounds , suggesting that it may influence the formation and function of these molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)(methyl)carbamate typically involves the reaction of a cyclopentyl derivative with tert-butyl carbamate under specific conditions. One common method involves the use of a protecting group strategy, where the hydroxy group is protected during the reaction and then deprotected afterward. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the cyclopentyl derivative, ensuring precise control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)(methyl)carbamate can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reagents and conditions used.
Substitution: Substitution reactions can occur at the carbamate group, where nucleophiles can replace the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)(methyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its carbamate group is of particular interest in the development of enzyme inhibitors and other therapeutic agents.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .
Comparison with Similar Compounds
- tert-Butyl ((1R,3R,4R)-3-hydroxy-4-methylcyclohexyl)carbamate
- tert-Butyl carbamate
Comparison: tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)(methyl)carbamate is unique due to its specific cyclopentyl structure, which imparts distinct reactivity and stability compared to similar compounds. For example, tert-Butyl ((1R,3R,4R)-3-hydroxy-4-methylcyclohexyl)carbamate has a cyclohexyl ring, which affects its steric and electronic properties. tert-Butyl carbamate, on the other hand, lacks the hydroxycyclopentyl group, making it less versatile in certain synthetic applications .
Properties
IUPAC Name |
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREITKHLXHZJEE-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1CC[C@H](C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
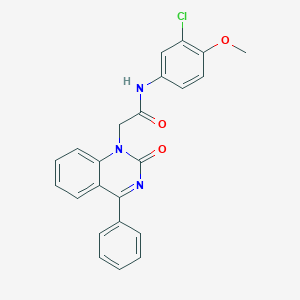
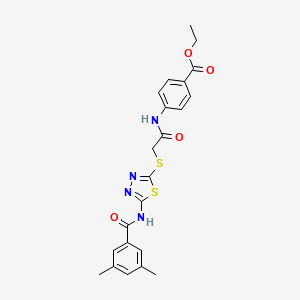

![7-chloro-N-(3-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/new.no-structure.jpg)
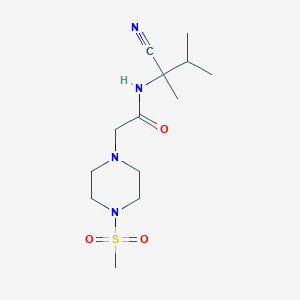
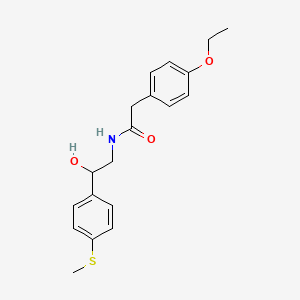
![4-(propan-2-yloxy)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide](/img/structure/B2430878.png)
![2-(4-chlorophenyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethene-1-sulfonamide](/img/structure/B2430880.png)
![Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2430881.png)
![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2430883.png)
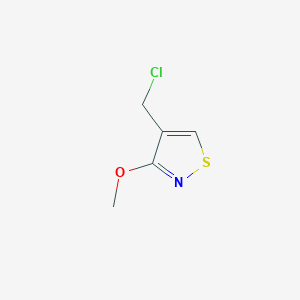
![(3E)-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2430887.png)
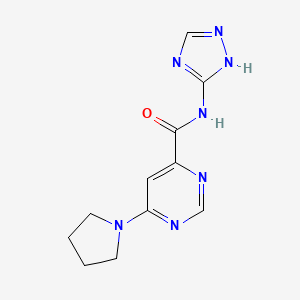
methanamine](/img/structure/B2430891.png)
